1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea
CAS No.:
Cat. No.: VC10801613
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea -](/images/structure/VC10801613.png)
Specification
Molecular Formula | C16H16N4O |
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Molecular Weight | 280.32 g/mol |
IUPAC Name | 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea |
Standard InChI | InChI=1S/C16H16N4O/c21-16(18-12-6-2-1-3-7-12)17-11-10-15-19-13-8-4-5-9-14(13)20-15/h1-9H,10-11H2,(H,19,20)(H2,17,18,21) |
Standard InChI Key | DNLYTMAXKPDDDM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)NCCC2=NC3=CC=CC=C3N2 |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)NCCC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Features
1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-phenylurea (C16H15N5O) features a benzimidazole scaffold linked via an ethyl spacer to a phenylurea group. The benzimidazole moiety consists of a fused benzene and imidazole ring, while the urea group (–NH–CO–NH–) bridges the aromatic phenyl ring. Key structural attributes include:
Property | Value |
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Molecular Formula | C16H15N5O |
Molecular Weight | 305.33 g/mol |
Hydrogen Bond Donors | 3 (two from urea, one from benzimidazole) |
Hydrogen Bond Acceptors | 4 (urea carbonyl, benzimidazole nitrogens) |
logP (Predicted) | ~3.2 (moderate lipophilicity) |
Topological Polar Surface Area | ~70 Ų |
The SMILES notation for this compound is NC(=O)N(CCc1nc2ccccc2n1)c3ccccc3
, reflecting the connectivity of the benzimidazole-ethyl-urea-phenyl framework . The presence of both hydrogen-bonding groups (urea) and aromatic systems (benzimidazole, phenyl) suggests potential for target engagement in biological systems, particularly in protein-ligand interactions .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental data for closely related urea-benzimidazole hybrids (e.g., antimalarial compounds in PMC9749952) indicate:
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logD7.4: ~2.5–3.5, reflecting moderate membrane permeability .
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Aqueous Solubility: <50 μg/mL at pH 7.4, necessitating formulation enhancements .
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Microsomal Stability: Low clearance rates (<1 mL/min/g) in human liver microsomes, suggesting favorable metabolic stability .
Drug-Likeness Metrics
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Lipinski’s Rule Compliance: Molecular weight (305.33) and logP (~3.2) conform to criteria for oral bioavailability.
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PAINS Alerts: No structural motifs associated with promiscuous activity are present.
Biological Activity and Mechanism of Action
Selectivity and Toxicity
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Selectivity Index (SI): Analogous compounds exhibit SI >50 (HepG2 cytotoxicity IC50 / Pf IC50), indicating low mammalian cell toxicity .
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Cytotoxicity Mechanisms: Off-target effects on mitochondrial membranes or DNA intercalation are unlikely due to the absence of planar polyaromatic systems.
Applications and Future Directions
Therapeutic Prospects
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Kinase Inhibition: Structural similarity to 2,4-diamino-pyrimidines suggests potential as PfCDPK1 or human CLK inhibitors .
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Antimicrobial Activity: Benzimidazole derivatives are known to disrupt microbial tubulin polymerization, warranting evaluation against helminths or fungi.
Optimization Challenges
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Solubility Enhancement: Introduction of ionizable groups (e.g., piperazine) or prodrug strategies may improve bioavailability.
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Permeability: Reducing logP to <2.5 via polar substituents could enhance blood-brain barrier penetration for CNS targets.
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